
1-Ethyl-2-(nitromethylene)-1,2-dihydroquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethyl-2-(nitromethylene)-1,2-dihydroquinoline is a heterocyclic organic compound that features a quinoline core structure with an ethyl group and a nitromethylene substituent
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-2-(nitromethylene)-1,2-dihydroquinoline typically involves the reaction of 1-ethylquinoline with nitromethane under basic conditions. The reaction is facilitated by the presence of a strong base such as sodium hydride or potassium tert-butoxide, which deprotonates the nitromethane, allowing it to act as a nucleophile and attack the quinoline ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 1-Ethyl-2-(nitromethylene)-1,2-dihydroquinoline undergoes various chemical reactions, including:
Oxidation: The nitromethylene group can be oxidized to form nitro derivatives.
Reduction: The nitromethylene group can be reduced to an amine or other reduced forms.
Substitution: The ethyl group or other positions on the quinoline ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, or nucleophiles like amines for nucleophilic substitution.
Major Products:
Oxidation: Nitroquinoline derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
科学的研究の応用
1-Ethyl-2-(nitromethylene)-1,2-dihydroquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1-Ethyl-2-(nitromethylene)-1,2-dihydroquinoline involves its interaction with various molecular targets. The nitromethylene group can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the quinoline core can intercalate with DNA, affecting replication and transcription processes.
類似化合物との比較
1-Ethyl-2-(nitromethylene)pyrrolidine: Similar structure but with a pyrrolidine ring instead of a quinoline ring.
1-Ethyl-2-nitrobenzene: Lacks the heterocyclic structure but contains similar functional groups.
Uniqueness: 1-Ethyl-2-(nitromethylene)-1,2-dihydroquinoline is unique due to its combination of a quinoline core with a nitromethylene group, providing distinct chemical reactivity and potential biological activities compared to its analogs.
特性
分子式 |
C12H12N2O2 |
|---|---|
分子量 |
216.24 g/mol |
IUPAC名 |
1-ethyl-2-(nitromethylidene)quinoline |
InChI |
InChI=1S/C12H12N2O2/c1-2-13-11(9-14(15)16)8-7-10-5-3-4-6-12(10)13/h3-9H,2H2,1H3 |
InChIキー |
CYQUSFIMZDKOLS-UHFFFAOYSA-N |
正規SMILES |
CCN1C(=C[N+](=O)[O-])C=CC2=CC=CC=C21 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate](/img/structure/B11892567.png)
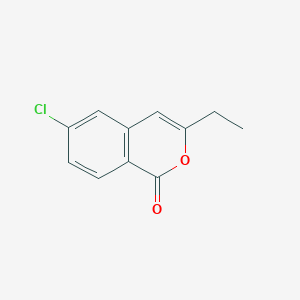
![Cyclohexanol, 1-[3-(trimethylsilyl)-1-propynyl]-](/img/structure/B11892581.png)


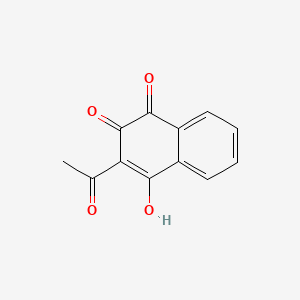
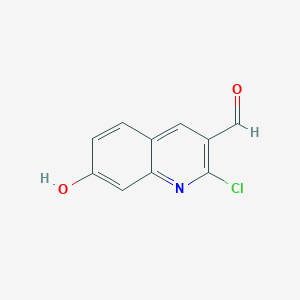


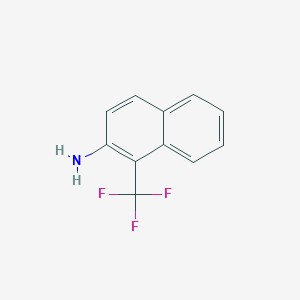

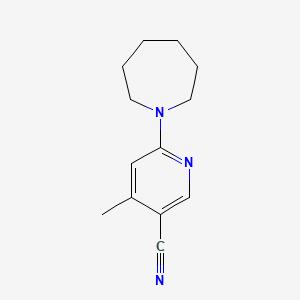

![2,4-Dioxo-1,3-diazaspiro[4.5]decane-7-carboxylic acid](/img/structure/B11892662.png)
